molecular formula C12H17FN2O B1298226 1-[2-(4-Fluorophenoxy)ethyl]piperazine CAS No. 77602-92-7

1-[2-(4-Fluorophenoxy)ethyl]piperazine

Cat. No. B1298226
CAS RN: 77602-92-7
M. Wt: 224.27 g/mol
InChI Key: IHVXZESETSWDAC-UHFFFAOYSA-N
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Description

The compound "1-[2-(4-Fluorophenoxy)ethyl]piperazine" is a chemical structure that is part of a broader class of compounds with potential therapeutic applications. Research has focused on derivatives of this compound, particularly in the context of cocaine-abuse therapeutic agents and their binding affinity to the dopamine transporter (DAT) . These studies have led to the synthesis of various analogues with modifications intended to enhance their biological activity and selectivity.

Synthesis Analysis

The synthesis of related compounds involves the introduction of various substituents to the piperazine moiety and the phenylpropyl side chain. For instance, the addition of hydroxy and methoxy groups to the benzene ring has resulted in potent and selective ligands for DAT . Optically pure phenyl- and non-phenyl-substituted analogues have been synthesized, with the S configuration of the hydroxyl group showing more selectivity for DAT over the serotonin transporter (SERT) . The synthesis approach often includes the use of catalysts and specific reagents to achieve the desired structural modifications and to enhance the yield and purity of the final products .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry . X-ray diffraction studies have been conducted to determine the crystal and molecular structure of similar compounds, revealing details such as the conformation of the piperazine ring and the dihedral angles between different rings in the molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include condensation reactions, fluoride displacement, and esterification processes . The introduction of specific functional groups through these reactions is crucial for the biological activity of the compounds, as it affects their binding affinity to target receptors and transporters .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are influenced by the nature and position of the substituents on the piperazine ring and the phenylpropyl side chain. For example, the introduction of an oxygen-containing functionality to the propyl side chain has been shown to decrease the affinity for DAT . The presence of fluorine atoms and other substituents can also affect the lipophilicity and pharmacokinetic properties of the compounds .

Scientific Research Applications

Antidepressant and Serotonin Reuptake Inhibitor Research

1-[2-(4-Fluorophenoxy)ethyl]piperazine and its derivatives have been explored as selective serotonin reuptake inhibitors (SSRIs). These compounds, such as 1-(3-chlorophenyl)-4-[2-(4-fluorophenoxy)-2-phenylethyl]-piperazine and related variants, have been synthesized and evaluated for their potential in treating depression. These research efforts focus on improving the adverse reaction profile of typical SSRIs, particularly addressing the issue of sexual dysfunction associated with SSRI use (Dorsey et al., 2004).

Dopamine Uptake Inhibition and Cocaine Abuse Treatment

Compounds like 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR-12909) have been synthesized and evaluated for their role as dopamine uptake inhibitors. This research includes developing robust processes for large-scale synthesis, with applications potentially including treatment for cocaine abuse (Ironside et al., 2002). Additionally, hydroxyl-containing derivatives of these compounds have been investigated for their long-acting properties as potential therapeutic agents in cocaine abuse treatment (Hsin et al., 2002).

Serotonergic Neurotransmission Studies

Research involving this compound derivatives, specifically [18F]p-MPPF, has been focused on studying serotonergic neurotransmission using positron emission tomography (PET). This research provides insights into serotonin 1A receptor dynamics and can be pivotal in understanding various neuropsychiatric disorders (Plenevaux et al., 2000).

Herbicide and Plant Growth Regulator Development

Compounds incorporating a piperazine ring and aryl(thio)carbamoyl groups, including derivatives of this compound, have been synthesized for potential use as herbicides and plant growth regulators. These studies aim to establish structure–activity relationships and evaluate the compounds' effectiveness against specific plant species (Stoilkova et al., 2014).

Antifungal and Antimicrobial Research

The synthesis of 1,2,4-Triazole derivatives containing a piperazine nucleus, including this compound derivatives, has been conducted for evaluating their antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These compounds are considered new analogues of azole class antifungals and hold promise in various biological applications (Mermer et al., 2018).

Antitumor Activity Studies

The synthesis of novel 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group has been conducted, showing substantial inhibitory activity against tumor cells. These studies are significant in the development of new chemotherapeutic agents (Ding et al., 2016).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-[2-(4-fluorophenoxy)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-11-1-3-12(4-2-11)16-10-9-15-7-5-14-6-8-15/h1-4,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVXZESETSWDAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358439
Record name 1-[2-(4-fluorophenoxy)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77602-92-7
Record name 1-[2-(4-fluorophenoxy)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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